

Application Notes and Protocols for the Transalkylation of Diisopropylbenzene to Cumene

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Compound of Interest

Compound Name: Cumene

Cat. No.: B7761008

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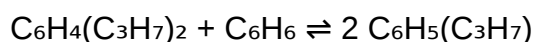
For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the transalkylation of diisopropylbenzene (DIPB) to produce **cumene**. This reaction is a critical step in maximizing the yield of **cumene**, an important intermediate in the production of phenol and acetone, by converting the by-product DIPB back into the desired product. The following sections detail various catalytic methods, experimental protocols, and performance data.

Introduction

During the alkylation of benzene with propylene to produce **cumene**, diisopropylbenzene (DIPB) isomers are common by-products.^{[1][2]} To improve the overall process economy and raw material efficiency, these DIPB isomers can be reacted with benzene in a transalkylation process to yield additional **cumene**.^{[1][3][4]} This process is typically carried out over an acidic catalyst, with modern processes favoring solid acid catalysts like zeolites due to their high activity, selectivity, and environmental benefits over older technologies like AlCl_3 .^{[1][5]}

The general chemical equation for the transalkylation of diisopropylbenzene with benzene is:



(Diisopropylbenzene + Benzene \rightleftharpoons 2 **Cumene**)

Catalytic Methods and Data

Various solid acid catalysts have been investigated for the transalkylation of DIPB. The choice of catalyst significantly influences the reaction conditions and the resulting conversion and selectivity. Zeolites such as Beta, Mordenite, Y, and SAPO-5 are commonly employed.[\[1\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Quantitative Catalyst Performance Data

The following tables summarize the performance of different catalysts under various experimental conditions.

Table 1: Vapor-Phase Transalkylation over H-Mordenite[\[1\]](#)

Parameter	Value
Catalyst	H-Mordenite
Temperature Range	493-573 K
Benzene/DIPB Mole Ratio	~12.2
Pressure	Atmospheric
Max DIPB Conversion	Increases with temperature
Cumene Selectivity	Decreases with increasing temperature and space-time

Table 2: Liquid-Phase Transalkylation over Zeolite Catalysts[\[1\]](#)

Catalyst	Temperature Range (°C)	Pressure
Sulfate-treated Zirconia	175-225	-
H-Mordenite, La-H-Y, H-Beta	170-210	Atmospheric to 25 kg/cm ²

Table 3: Transalkylation over Modified Beta Zeolite[\[2\]](#)[\[7\]](#)[\[10\]](#)[\[11\]](#)

Parameter	Value
Catalyst	Cerium-modified Beta Zeolite
Temperature Range	493-593 K
Benzene/1,4-DIPB Molar Ratio	1-15
Space Time	4.2 - 9.03 kg h/kmol
Max Cumene Selectivity	83.82% at 573 K
Max 1,4-DIPB Conversion	94.69% at 573 K

Table 4: Transalkylation over SAPO-5 Catalyst[6]

Parameter	Value
Catalyst	SAPO-5
Cumene Selectivity	Improved at higher Benzene/DIPB mole ratios and higher space velocities

Experimental Protocols

This section provides detailed methodologies for laboratory-scale transalkylation of DIPB to **cumene**.

Protocol 1: Vapor-Phase Transalkylation using a Fixed-Bed Reactor

This protocol is based on the methodology for vapor-phase transalkylation over an H-mordenite catalyst.[1]

1. Materials:

- Benzene (≥99.7%)
- Diisopropylbenzene (mixture of m- and p-isomers)
- H-mordenite catalyst (extrudates)
- Nitrogen (carrier gas)

2. Equipment:

- Fixed-bed down-flow reactor
- Temperature controller and furnace
- Mass flow controllers for gas and liquid feeds
- Condenser to cool the product stream
- Gas chromatograph (GC) for product analysis

3. Procedure:

- Load a known amount of H-mordenite catalyst into the reactor.
- Pre-treat the catalyst by heating it under a flow of nitrogen to remove any adsorbed moisture.
- Set the reactor temperature to the desired value (e.g., 493 K).
- Introduce the benzene and DIPB feed at a specific molar ratio (e.g., 12.2:1) into a vaporizer.
- Feed the vaporized reactants along with a nitrogen carrier gas into the reactor over the catalyst bed.
- Maintain a constant space-time by adjusting the feed flow rate.
- Cool the reactor effluent in a condenser to collect the liquid products.
- Analyze the liquid product composition using a Gas Chromatograph with a Flame Ionization Detector (FID). The GC column temperature can be programmed (e.g., initial temperature of 100°C, ramped at 10°C/min to 250°C) to separate the components.[\[1\]](#)

4. Data Analysis:

- Calculate the conversion of DIPB and the selectivity to **cumene** based on the GC analysis.

Protocol 2: Liquid-Phase Transalkylation using a High-Pressure Reactor

This protocol describes a general approach for liquid-phase transalkylation, which is often favored in industrial applications.[\[5\]](#)

1. Materials:

- Benzene
- Diisopropylbenzene (or a heavy aromatic stream containing DIPB)
- Zeolite catalyst (e.g., Beta zeolite)

2. Equipment:

- High-pressure stirred autoclave or fixed-bed reactor
- Heating system with temperature control
- High-pressure liquid pumps
- Back pressure regulator to maintain system pressure
- Sampling system for product analysis
- Gas chromatograph (GC)

3. Procedure:

- Charge the reactor with the zeolite catalyst.
- Purge the system with an inert gas (e.g., nitrogen).
- Introduce the benzene and DIPB mixture into the reactor at the desired ratio.
- Pressurize the reactor to the target pressure (e.g., 50 psig to 1000 psig) and heat to the reaction temperature (e.g., 170-210°C).^{[1][12]}
- If using a stirred autoclave, maintain constant agitation. For a fixed-bed reactor, maintain a continuous flow of reactants.
- Collect liquid samples periodically through the sampling system.
- Analyze the samples by GC to determine the composition and monitor the reaction progress.

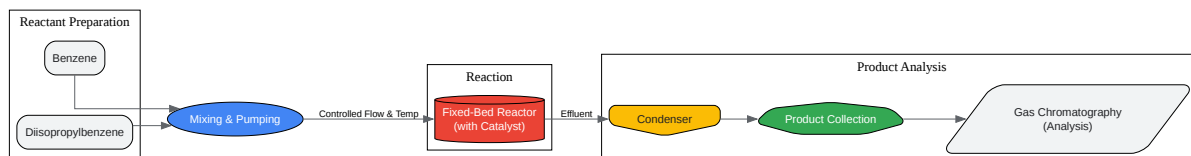
4. Data Analysis:

- Determine the conversion of DIPB and the selectivity to **cumene** at different time points or steady-state conditions.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a laboratory-scale transalkylation experiment.

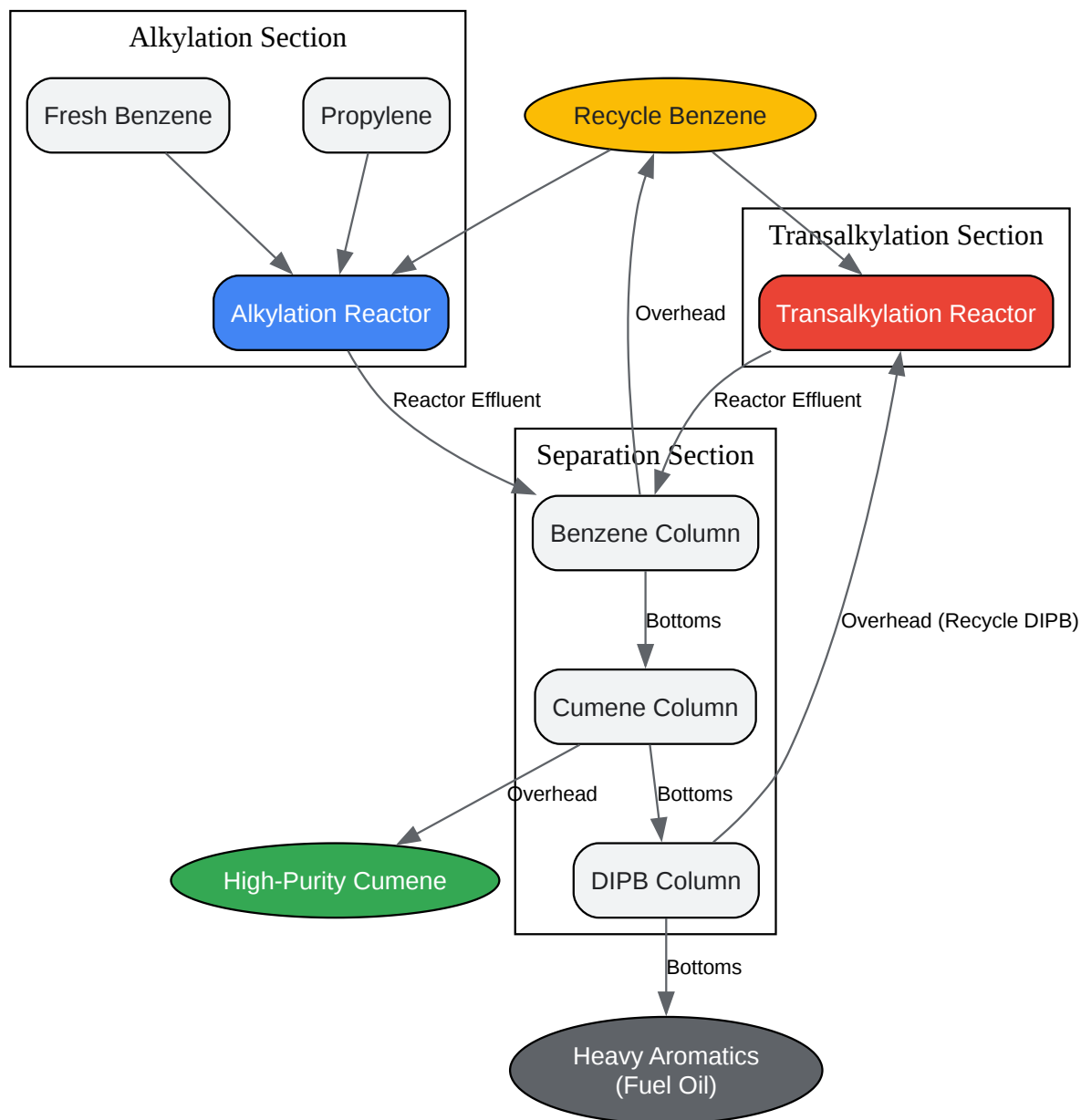


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Caption: General workflow for the transalkylation of DIPB to **cumene**.

Logical Relationship of the Industrial Process

The diagram below outlines the logical flow of an industrial **cumene** production process incorporating a transalkylation unit.



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Caption: Industrial **cumene** production with an integrated transalkylation loop.

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